molecular formula C15H14N2 B13988858 2-Phenyl-4-(pyridin-4-yl)butanenitrile CAS No. 6312-30-7

2-Phenyl-4-(pyridin-4-yl)butanenitrile

Cat. No.: B13988858
CAS No.: 6312-30-7
M. Wt: 222.28 g/mol
InChI Key: GIUOYPFJKRTFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-(pyridin-4-yl)butanenitrile is an organic compound with the molecular formula C16H14N2. It is characterized by a phenyl group attached to a butanenitrile chain, which also contains a pyridin-4-yl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyridin-4-yl)butanenitrile typically involves the reaction of 4-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(pyridin-4-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Phenyl-4-(pyridin-4-yl)butanenitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyridin-4-yl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl and phenyl groups can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(pyridin-2-yl)butanenitrile
  • 2-Phenyl-4-(pyridin-3-yl)butanenitrile
  • 2-Phenyl-4-(pyridin-4-yl)butanenitrile

Uniqueness

This compound is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

6312-30-7

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-phenyl-4-pyridin-4-ylbutanenitrile

InChI

InChI=1S/C15H14N2/c16-12-15(14-4-2-1-3-5-14)7-6-13-8-10-17-11-9-13/h1-5,8-11,15H,6-7H2

InChI Key

GIUOYPFJKRTFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=NC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.